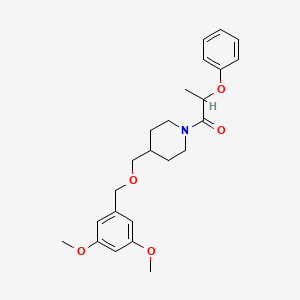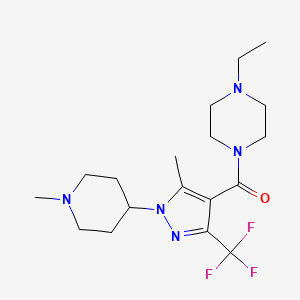![molecular formula C7H5N3O2 B2886416 5H-Pyrrolo[2,3-b]pyrazine-3-carboxylic acid CAS No. 1935072-38-0](/img/structure/B2886416.png)
5H-Pyrrolo[2,3-b]pyrazine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5H-Pyrrolo[2,3-b]pyrazine-3-carboxylic acid: is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused to a pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
作用機序
Target of Action
5H-Pyrrolo[2,3-b]pyrazine-3-carboxylic acid is a nitrogen-containing heterocyclic compound . It has been found to exhibit significant activity on kinase inhibition . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy, phosphate-donating molecules to specific substrates, a process that is crucial in various cellular functions, including metabolism, transcription, cell cycle progression, cytoskeletal rearrangement and cell movement, apoptosis, and differentiation .
Mode of Action
It is known that the compound interacts with its kinase targets, leading to their inhibition . This inhibition can disrupt the normal functioning of the kinases, leading to changes in the cellular processes they regulate .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those regulated by the kinases it inhibits . These could include pathways involved in cell cycle progression, apoptosis, and other cellular functions . The downstream effects of these disruptions would depend on the specific kinases inhibited and the roles they play in the cell .
Pharmacokinetics
One study found that a compound with a similar structure exhibited good metabolic stability , suggesting that this compound might also have favorable ADME properties.
Result of Action
The molecular and cellular effects of this compound’s action would be the result of its inhibition of its kinase targets . This could lead to changes in various cellular processes, potentially including altered cell cycle progression, apoptosis, and other functions .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors . These could include the presence of other molecules that can interact with the compound, the pH and temperature of the environment, and other factors . .
準備方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5H-Pyrrolo[2,3-b]pyrazine-3-carboxylic acid involves the following steps :
Reduction Reaction: 5-nitropyrrolo[2,3-b]pyrazine is reduced to 5-aminopyrrolo[2,3-b]pyrazine.
Cyanation Reaction: 5-aminopyrrolo[2,3-b]pyrazine reacts with hydrogen cyanide to form tricyanopyrrolo[2,3-b]pyrazine.
Acid Hydrolysis: Tricyanopyrrolo[2,3-b]pyrazine undergoes acid hydrolysis to yield this compound.
Industrial Production Methods: Industrial production methods for this compound typically involve optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step.
化学反応の分析
Types of Reactions: 5H-Pyrrolo[2,3-b]pyrazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazine ring.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce amine derivatives.
科学的研究の応用
5H-Pyrrolo[2,3-b]pyrazine-3-carboxylic acid has a wide range of scientific research applications :
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used to investigate biological pathways and interactions due to its bioactive properties.
Medicine: It is explored for its potential therapeutic effects, particularly as an antimicrobial, anti-inflammatory, and antitumor agent.
Industry: The compound is utilized in the development of new materials and chemical processes.
類似化合物との比較
Pyrrolo[1,2-a]pyrazine: Exhibits more antibacterial, antifungal, and antiviral activities.
6H-Pyrrolo[3,4-b]pyrazine: Another nitrogen-containing heterocycle with distinct biological activities.
Uniqueness: 5H-Pyrrolo[2,3-b]pyrazine-3-carboxylic acid is unique due to its specific structure, which confers distinct biological activities, particularly its kinase inhibitory properties . This makes it a valuable compound for drug discovery and development.
特性
IUPAC Name |
5H-pyrrolo[2,3-b]pyrazine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-3-9-4-1-2-8-6(4)10-5/h1-3H,(H,8,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRDIRDCONZPNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=CN=C21)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(3-methoxyphenyl)methyl]ethanediamide](/img/structure/B2886334.png)

![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-1-methylpyrazole-3-carboxylic acid](/img/structure/B2886338.png)

![(2-ethylbenzo[d]thiazol-6-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2886343.png)
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide](/img/structure/B2886347.png)





![3-Bromo-8-(difluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B2886355.png)

